molecular formula C25H22N4O2S B10861833 cis-BG47

cis-BG47

Cat. No.: B10861833
M. Wt: 442.5 g/mol
InChI Key: PNYUFPRPRATUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-BG47 is a cis-isomer of BG47, a prototypical histone deacetylases HDAC1 and HDAC2 selective optoepigenetic probe. This compound is known for its ability to bind to and competitively inhibit the deacetylase activity of HDAC targets upon light-induced trans-to-cis isomerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-BG47 is synthesized from its trans-isomer BG47 through a light-induced trans-to-cis isomerization process. The reaction involves exposing BG47 to 470 nm light, which activates the compound to its cis-isomer form .

Industrial Production Methods

The industrial production of this compound involves the same light-induced isomerization process but on a larger scale. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to six months .

Chemical Reactions Analysis

Types of Reactions

cis-BG47 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions.

    Reduction: The compound can also undergo reduction reactions.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.

Scientific Research Applications

cis-BG47 has a wide range of scientific research applications, including:

Mechanism of Action

cis-BG47 exerts its effects by binding to and competitively inhibiting the deacetylase activity of HDAC targets upon light-induced trans-to-cis isomerization. This process increases histone methyltransferase H3K9 acetylation, which plays a crucial role in gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

    BG47: The trans-isomer of cis-BG47, also a selective HDAC1 and HDAC2 optoepigenetic probe.

    Chlamydocin: A fungal metabolite and potent HDAC inhibitor.

    HDAC-IN-30: A multi-target HDAC inhibitor.

Uniqueness

cis-BG47 is unique due to its light-induced trans-to-cis isomerization, which allows for precise control over its activity. This feature makes it a valuable tool for studying gene expression and developing new optoepigenetic technologies .

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-hydroxy-5-thiophen-2-ylphenyl)benzamide

InChI

InChI=1S/C25H22N4O2S/c1-29(2)21-12-10-20(11-13-21)28-27-19-8-5-17(6-9-19)25(31)26-22-16-18(7-14-23(22)30)24-4-3-15-32-24/h3-16,30H,1-2H3,(H,26,31)

InChI Key

PNYUFPRPRATUNE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)O

Origin of Product

United States

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